molecular formula C20H23N2O3P B11578549 N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline

Cat. No.: B11578549
M. Wt: 370.4 g/mol
InChI Key: SUJTZZWELBPEGF-UHFFFAOYSA-N
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Description

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline is a complex organic compound that features a unique combination of functional groups, including an indole ring, a phospholane ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Phospholane Ring Formation: The phospholane ring is introduced via a cyclization reaction involving a suitable phosphorous reagent.

    Coupling Reaction: The indole derivative is then coupled with the phospholane ring using a coupling agent such as DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.

    Introduction of the Aniline Group: Finally, the aniline group is introduced through a substitution reaction, often using aniline and a suitable halide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and indole positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halide derivatives in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)(1H-indol-3-yl)methyl]-4-methylaniline is unique due to its combination of an indole ring, a phospholane ring, and an aniline derivative, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H23N2O3P

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(4,5-dimethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl)-(1H-indol-3-yl)methyl]-4-methylaniline

InChI

InChI=1S/C20H23N2O3P/c1-13-8-10-16(11-9-13)22-20(26(23)24-14(2)15(3)25-26)18-12-21-19-7-5-4-6-17(18)19/h4-12,14-15,20-22H,1-3H3

InChI Key

SUJTZZWELBPEGF-UHFFFAOYSA-N

Canonical SMILES

CC1C(OP(=O)(O1)C(C2=CNC3=CC=CC=C32)NC4=CC=C(C=C4)C)C

Origin of Product

United States

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